molecular formula C14H27F3O2Sn B1591725 Tributylstannyl 2,2,2-trifluoroacetate CAS No. 7299-28-7

Tributylstannyl 2,2,2-trifluoroacetate

Cat. No. B1591725
CAS RN: 7299-28-7
M. Wt: 403.1 g/mol
InChI Key: OCNOFJZLJGLEGG-UHFFFAOYSA-M
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Description

Tributylstannyl 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C14H27F3O2Sn . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of Tributylstannyl 2,2,2-trifluoroacetate and its derivatives has been reported in various studies . The most commonly used trifluoromethyl-containing building blocks for the synthesis of these derivatives are ethyl 2,2,2-trifluoroacetate and 2,2,2-trifluoroacetyl chloride .


Molecular Structure Analysis

The molecular structure of Tributylstannyl 2,2,2-trifluoroacetate has been determined using various methods . The molecular weight of this compound is 403.07 .


Chemical Reactions Analysis

Tributylstannyl 2,2,2-trifluoroacetate is involved in various chemical reactions. For instance, it has been used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .

Safety and Hazards

Tributylstannyl 2,2,2-trifluoroacetate is primarily used for research and development purposes and is not intended for medicinal, household, or other uses . Detailed safety data sheets should be consulted for information on handling, storage, and disposal .

Future Directions

Tributylstannyl 2,2,2-trifluoroacetate and its derivatives have shown significant potential in various fields. For instance, carboxylate derivatives of tributyltin (IV) complexes, which include Tributylstannyl 2,2,2-trifluoroacetate, have shown significant antileishmanial and cytotoxic potential . These compounds are promising candidates for the development of antileishmanial and anticancer drugs .

properties

IUPAC Name

tributylstannyl 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C2HF3O2.Sn/c3*1-3-4-2;3-2(4,5)1(6)7;/h3*1,3-4H2,2H3;(H,6,7);/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNOFJZLJGLEGG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27F3O2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587057
Record name Tributyl[(trifluoroacetyl)oxy]stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tributylstannyl 2,2,2-trifluoroacetate

CAS RN

7299-28-7
Record name Tributyl[(trifluoroacetyl)oxy]stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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